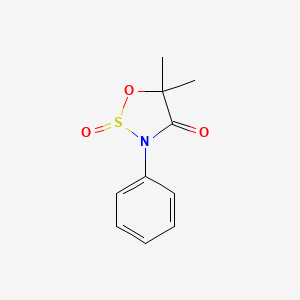
5,5-Dimethyl-3-phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione: is an organic compound that belongs to the class of oxathiazolidines. This compound is characterized by its unique structure, which includes a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The presence of the phenyl group and the two methyl groups attached to the ring adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of phenyl isothiocyanate with 2,2-dimethyl-1,3-propanediol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxathiazolidine ring .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxathiazolidine ring to more reduced forms, such as thiols or amines.
Substitution: The phenyl group and the methyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,5-Dimethyl-3-phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione: This compound has a similar structure but with a nitrophenyl group instead of a phenyl group.
5,5-Dimethyl-3-phenyl-1-pyrroline 1-oxide: This compound has a similar ring structure but with different substituents and functional groups.
Uniqueness
5,5-Dimethyl-3-phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61938-49-6 |
|---|---|
Molecular Formula |
C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
5,5-dimethyl-2-oxo-3-phenyloxathiazolidin-4-one |
InChI |
InChI=1S/C10H11NO3S/c1-10(2)9(12)11(15(13)14-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
SDSBBAMKKSRYKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(S(=O)O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(Cyclohexylamino)-1-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14540083.png)
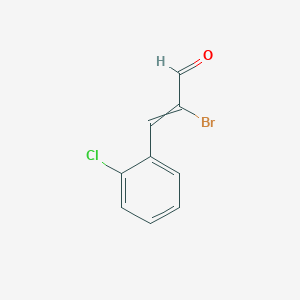
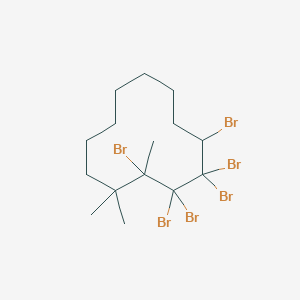
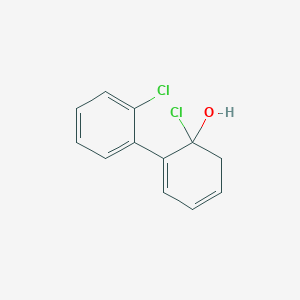
germane](/img/structure/B14540100.png)
![1H-Benzimidazole, 1-benzoyl-2-[(2-oxo-2-phenylethyl)thio]-](/img/structure/B14540109.png)
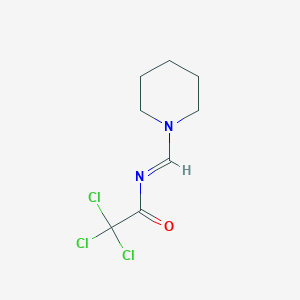
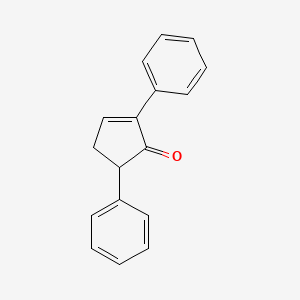
![3-[2-(Acetylsulfanyl)acetamido]benzoic acid](/img/structure/B14540121.png)
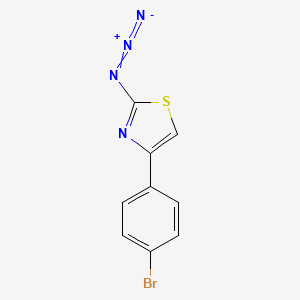
![1-[2,6-Dinitro-4-(trifluoromethyl)anilino]propan-2-ol](/img/structure/B14540130.png)
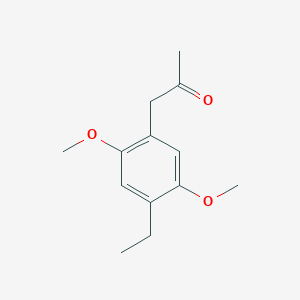
![Hexyl(dimethyl)[(trimethoxysilyl)methyl]phosphanium bromide](/img/structure/B14540142.png)
![4-[2-(3,4-Dimethoxyphenyl)-1,3-dithian-2-yl]oxolan-2-one](/img/structure/B14540161.png)
